REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[Na+:18].[O:1]=[S:2]1(=[O:16])[CH2:3][CH2:4][N:5]([C:13](=[O:14])[CH3:15])[CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2.[OH-:17].[OH2:19]>>[O:1]=[S:2]1(=[O:16])[CH2:3][CH2:4][NH:5][CH2:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCS(=O)(=O)c2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=S1(=O)CCNCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |